1-(4'-Methoxyphenyl)proanol-methyl-d3
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-(4’-Methoxyphenyl)proanol-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4’-Methoxyphenyl)proanol-methyl-d3 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4’-Methoxyphenyl)proanol-methyl-d3 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can be used to study enzyme activities and reaction kinetics.
Comparison with Similar Compounds
1-(4’-Methoxyphenyl)proanol-methyl-d3 can be compared with other similar compounds, such as:
1-(4’-Methoxyphenyl)proanol: The non-deuterated version of the compound, which lacks the stability and tracking capabilities provided by deuterium.
1-(4’-Methoxyphenyl)ethanol: A structurally similar compound with an ethyl group instead of a propanol group, used in similar research applications.
4-Methoxybenzyl alcohol: Another related compound with a different functional group, used in various chemical and biological studies.
The uniqueness of 1-(4’-Methoxyphenyl)proanol-methyl-d3 lies in its deuterium labeling, which enhances its stability and utility in precise scientific research applications .
Properties
CAS No. |
1189968-85-1 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
169.238 |
IUPAC Name |
3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/i1D3 |
InChI Key |
RELLLNVFFUWXHI-FIBGUPNXSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC)O |
Synonyms |
α-(Ethyl-3,3,3-d3)-4-methoxy-benzenemethanol; α-Ethyl-p-methoxy-benzyl Alcohol-d3; NSC 1264-d3; NSC 406923-d3; |
Origin of Product |
United States |
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